2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 241.22 . This compound is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines, including this compound, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one method involves the addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using quantum chemical methods . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the compound’s reactivity .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines, including this compound, can undergo various chemical reactions. These include direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The nature of the substituents on the ligands and the anions of the copper salts can influence these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its linear formula (C13H8FN3O) and molecular weight (213.216) . Further analysis would require specific experimental data not provided in the retrieved papers.Scientific Research Applications
Comprehensive Analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Applications: The compound “this compound” belongs to a class of aromatic heterocycles known for their versatility in various research fields. Below is an analysis of potential applications based on the general characteristics of imidazo[1,2-a]pyrimidine derivatives.
Pharmaceutical Applications
Imidazopyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They have been explored for their potential in creating anti-cancer drugs and other therapeutic agents due to their structural characteristics and biological activity .
Material Science
These compounds are useful in material science because of their unique structural properties. They can be incorporated into materials that require specific molecular configurations for enhanced performance .
Optoelectronic Devices
The luminescent properties of imidazopyridine derivatives make them suitable for use in optoelectronic devices. Their ability to emit light can be harnessed in the development of new types of displays and lighting systems .
Sensors
Due to their reactive nature, these compounds can be used to develop sensors that detect various environmental or biological stimuli. Their sensitivity to changes in their surroundings makes them ideal for this purpose .
Imaging and Microscopy
Imidazopyridine derivatives can serve as emitters for confocal microscopy and imaging. Their luminescent properties allow them to be used as markers or tracers in biological systems, providing valuable insights into cellular processes .
Mechanofluorochromism
Some imidazopyridine derivatives exhibit intriguing mechanofluorochromism properties, where they change color upon mechanical stimulation. This property can be utilized in developing smart materials that respond to physical changes .
Aggregation-Induced Emission (AIE)
These compounds have shown aggregation-induced emission (AIE) properties, which means they emit light when aggregated rather than in a dispersed state. This characteristic is beneficial for creating highly efficient light-emitting materials .
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
It’s known that imidazo[1,2-a]pyrimidine derivatives can form stable electron-rich complexes with transition metals, especially copper . These complexes can efficiently catalyze various biochemical reactions .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to be involved in a wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives are known to exhibit high biological and pharmaceutical activity .
Action Environment
It’s known that imidazo[1,2-a]pyrimidine derivatives can act as potential corrosion inhibitors to protect steel from environmental corrosion .
properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBLPULEFUFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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